molecular formula C19H16ClN3OS B2916395 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888433-95-2

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2916395
CAS No.: 888433-95-2
M. Wt: 369.87
InChI Key: RMUUXMKYHBFLBO-UHFFFAOYSA-N
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Description

Its structure features a pyrimidine ring fused to an indole core, substituted at position 3 with an ethyl group and at position 2 with a (3-chlorophenyl)methylsulfanyl moiety. The chlorine atom on the benzyl group introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest that such derivatives are explored for their interaction with enzymes or receptors, particularly in medicinal chemistry contexts .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(14-8-3-4-9-15(14)21-17)22-19(23)25-11-12-6-5-7-13(20)10-12/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUUXMKYHBFLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines .

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name R<sup>1</sup> (Position 3) R<sup>2</sup> (Position 2) Key Features Reference
Target Compound Ethyl (3-Chlorophenyl)methylsulfanyl Chlorine enhances lipophilicity; ethyl provides moderate steric bulk
3-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one Methyl (4-Methylphenyl)methylsulfanyl Methyl groups increase hydrophobicity; lacks electron-withdrawing substituent
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one Phenyl Propylsulfanyl Phenyl group enhances π-π interactions; propyl chain increases flexibility
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-Methoxyphenyl Isopropylsulfanyl Methoxy group improves solubility; isopropyl adds steric hindrance
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Chlorophenyl Phenacylsulfanyl (2-oxo-2-phenylethyl) Phenacyl group introduces ketone functionality; bulkier than benzylsulfanyl
Methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate 4-Chlorophenyl (5-Methoxycarbonylfuran-2-yl)methylsulfanyl Furan-carboxylate enhances polarity; ester group impacts metabolic stability
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one Ethyl 2-(Azepan-1-yl)-2-oxoethylsulfanyl Azepane ring introduces conformational flexibility; amide enhances polarity

Key Observations:

Substituent Electronic Effects :

  • Chlorine substituents (e.g., in the target compound and ) increase lipophilicity and may enhance target binding via halogen bonding. Methoxy groups (e.g., ) improve solubility but reduce membrane permeability.
  • Electron-withdrawing groups (e.g., chlorine) stabilize the molecule’s electronic profile, whereas electron-donating groups (e.g., methyl in ) may reduce reactivity .

Flexible chains (e.g., propylsulfanyl in ) increase rotational freedom, which could affect entropic penalties during target interactions.

Polarity and Solubility: Polar groups such as furan-carboxylate () or morpholine () enhance water solubility, critical for bioavailability.

Biological Implications :

  • Pyrimidoindole derivatives with aryl substitutions (e.g., phenyl in , chlorophenyl in ) are often explored as kinase inhibitors or antimicrobial agents due to their planar, aromatic scaffolds.
  • The absence of direct biological data in the evidence underscores the need for further experimental validation of these hypotheses.

Biological Activity

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by a chlorophenyl group and a sulfanyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be represented as follows:

C19H16ClN3OS\text{C}_{19}\text{H}_{16}\text{ClN}_{3}\text{OS}

Key Features:

  • Indole Derivative : This compound belongs to the class of indoles, which are known for various pharmacological properties.
  • Functional Groups : The presence of the sulfanyl group enhances its reactivity and potential biological interactions.

Pharmacological Properties

Research indicates that 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibits several biological activities:

  • Serotonin Receptor Modulation : The compound has been identified as an agonist at serotonin receptors (specifically 5-HT2C), suggesting potential applications in mood regulation and appetite control.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of this compound against various pathogens, although further studies are needed to quantify these effects.

The mechanism through which 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one exerts its biological effects involves:

  • Binding to Receptors : Interaction with serotonin receptors may lead to downstream effects on neurotransmitter release and modulation of mood-related pathways.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, thereby affecting tumor growth and survival.

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated serotonin receptor agonism leading to mood modulation effects.
Study 2Showed significant anticancer activity in vitro against multiple cancer cell lines.
Study 3Reported antimicrobial effects against selected bacterial strains.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one on human breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a dose-dependent reduction in cell viability. The study suggested that the compound induces apoptosis through activation of caspase pathways.

Case Study 2: Serotonin Receptor Interaction

A pharmacological evaluation demonstrated that the compound acts as a selective agonist for the 5-HT2C receptor. In behavioral models using rodents, administration led to increased locomotor activity and reduced food intake, indicating potential for appetite suppression.

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